molecular formula C13H19BrN2O B8176568 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine

1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine

Cat. No.: B8176568
M. Wt: 299.21 g/mol
InChI Key: RUVMGYAFIIRKOB-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-2-methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Conversion to hydroxyl derivatives.

    Reduction Products: Formation of demethylated compounds.

Scientific Research Applications

1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine exerts its effects involves its interaction with molecular targets such as receptors in the CNS. The bromine and methoxy groups play crucial roles in binding affinity and selectivity, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

    1-(3-Chloro-2-methoxybenzyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-2-hydroxybenzyl)-4-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine is unique due to the specific combination of the bromine and methoxy substituents, which confer distinct electronic and steric properties, affecting its reactivity and biological activity.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and biology, offering potential for the development of new therapeutic agents and synthetic methodologies.

Properties

IUPAC Name

1-[(3-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-4-3-5-12(14)13(11)17-2/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMGYAFIIRKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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